molecular formula C12H10N4 B13048200 6-(1H-Pyrrolo[2,3-C]pyridin-1-YL)pyridin-3-amine

6-(1H-Pyrrolo[2,3-C]pyridin-1-YL)pyridin-3-amine

Cat. No.: B13048200
M. Wt: 210.23 g/mol
InChI Key: HGJOGKFCQGTLBL-UHFFFAOYSA-N
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Description

6-(1H-Pyrrolo[2,3-C]pyridin-1-YL)pyridin-3-amine is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is known for its potential biological activities, particularly as an inhibitor of various enzymes and receptors. The structure of this compound consists of a pyrrolo[2,3-c]pyridine moiety fused with a pyridine ring, which contributes to its unique chemical properties and biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(1H-Pyrrolo[2,3-C]pyridin-1-YL)pyridin-3-amine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Pyrrolo[2,3-C]pyridine Core: This step involves the cyclization of a suitable precursor, such as a 2-aminopyridine derivative, with an appropriate reagent to form the pyrrolo[2,3-c]pyridine core.

    Functionalization of the Core: The core structure is then functionalized by introducing the pyridin-3-amine group through nucleophilic substitution or other suitable reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory-scale synthetic routes. These methods often include the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

6-(1H-Pyrrolo[2,3-C]pyridin-1-YL)pyridin-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can be performed to introduce different functional groups onto the pyridine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated pyridine derivatives with nucleophiles under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can introduce various functional groups such as alkyl, aryl, or amino groups .

Scientific Research Applications

6-(1H-Pyrrolo[2,3-C]pyridin-1-YL)pyridin-3-amine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly for kinases and other proteins involved in signal transduction pathways.

    Medicine: Explored for its potential therapeutic applications in cancer treatment due to its ability to inhibit specific enzymes and receptors.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions

Mechanism of Action

The mechanism of action of 6-(1H-Pyrrolo[2,3-C]pyridin-1-YL)pyridin-3-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to the active site of these targets, inhibiting their activity. For example, it may inhibit kinase enzymes by binding to the ATP-binding site, preventing phosphorylation of downstream targets and thereby disrupting signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(1H-Pyrrolo[2,3-C]pyridin-1-YL)pyridin-3-amine is unique due to its specific structural features, which confer distinct chemical properties and biological activities. Its ability to inhibit a wide range of enzymes and receptors makes it a valuable compound for drug discovery and development .

Biological Activity

6-(1H-Pyrrolo[2,3-C]pyridin-1-YL)pyridin-3-amine, also known as N,N-Dimethyl-6-(1H-pyrrolo[2,3-C]pyridin-1-YL)pyridin-3-amine (CAS No. 1841078-79-2), is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its anti-cancer properties, mechanism of action, and structure-activity relationships (SAR) based on various studies.

  • Molecular Formula : C₁₄H₁₄N₄
  • Molecular Weight : 238.29 g/mol
  • CAS Number : 1841078-79-2

Anticancer Properties

Recent studies highlight the compound's significant antiproliferative effects against various cancer cell lines. Notably, it has shown promising results in inhibiting the growth of HeLa (cervical cancer), A549 (lung cancer), and MDA-MB-231 (triple-negative breast cancer) cells.

Table 1: Antiproliferative Activity Against Cancer Cell Lines

Cell LineIC₅₀ (µM)Reference
HeLa0.058
A5490.035
MDA-MB-2310.021

The IC₅₀ values indicate the concentration required to inhibit cell growth by 50%, demonstrating the compound's effectiveness at low concentrations.

The mechanism by which this compound exerts its biological effects involves the inhibition of specific kinases. The compound has been identified as a potent inhibitor of the colony-stimulating factor 1 receptor (CSF1R), which plays a crucial role in macrophage differentiation and maintenance. Inhibition of CSF1R has therapeutic potential in treating various inflammatory and oncological diseases.

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications to the pyridine and pyrrole moieties significantly affect biological activity. For instance, the introduction of polar substituents enhances CSF1R inhibitory activity while reducing undesirable effects on other kinases such as the epidermal growth factor receptor (EGFR).

Table 2: SAR Findings for Pyrrolo[2,3-C]pyridine Derivatives

ModificationEffect on ActivityReference
NH MethylationIncreased CSF1R activity
Addition of -OH groupEnhanced antiproliferative
Arylation at position 6Preferred scaffold

Case Studies

In a comprehensive study examining a series of pyrrolo[2,3-C]pyridine derivatives, several compounds exhibited subnanomolar inhibition against CSF1R, highlighting their potential as therapeutic agents in oncology. One prototypic inhibitor demonstrated an IC₅₀ of 1 nM against CSF1R while maintaining lower activity against EGFR (IC₅₀ = 20 nM), suggesting a favorable selectivity profile for targeting tumor microenvironments without affecting normal cellular functions.

Properties

Molecular Formula

C12H10N4

Molecular Weight

210.23 g/mol

IUPAC Name

6-pyrrolo[2,3-c]pyridin-1-ylpyridin-3-amine

InChI

InChI=1S/C12H10N4/c13-10-1-2-12(15-7-10)16-6-4-9-3-5-14-8-11(9)16/h1-8H,13H2

InChI Key

HGJOGKFCQGTLBL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC=C1N)N2C=CC3=C2C=NC=C3

Origin of Product

United States

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